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Compound of Interest

Compound Name: 10-Undecenyl acetate

Cat. No.: B091539 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 10-undecenyl
acetate, a long-chain alkenyl ester. The following sections present its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is

intended to be a valuable resource for the identification, characterization, and quality control of

10-undecenyl acetate in a variety of research and development applications.

Spectroscopic Data Summary
The quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of

10-undecenyl acetate are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts for a solution in CDCl₃.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~5.81 m 1H H-10

~4.95 m 2H H-11

4.05 t 2H H-1

2.04 s 3H H-1' (CH₃CO)

~2.02 m 2H H-9

~1.61 p 2H H-2

~1.28 m 10H H-3 to H-8

Note: Predicted values are based on typical chemical shifts for similar structures and the known

spectrum of 10-undecen-1-ol.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted chemical shifts for a solution in CDCl₃.
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Chemical Shift (δ) ppm Assignment

171.1 C=O (C-2')

139.2 C-10

114.1 C-11

64.6 C-1

33.8 C-9

29.4 Methylene Chain

29.3 Methylene Chain

29.1 Methylene Chain

28.9 Methylene Chain

28.6 C-2

25.9 Methylene Chain

21.0 CH₃ (C-1')

Note: Predicted values are based on typical chemical shifts for similar structures and the known

spectrum of 10-undecen-1-ol.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment

~3077 Medium =C-H stretch (vinyl)

~2925, ~2854 Strong C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1641 Medium C=C stretch (alkene)

~1235 Strong C-O stretch (ester)

~991, ~909 Medium =C-H bend (out-of-plane)
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Mass Spectrometry (MS)
m/z Relative Intensity (%) Tentative Assignment

43 99.99 [CH₃CO]⁺

55 52.37 [C₄H₇]⁺

41 48.25 [C₃H₅]⁺

54 38.59 [C₄H₆]⁺

68 38.50 [C₅H₈]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of 10-undecenyl
acetate.

Materials:

10-Undecenyl acetate sample

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

Pipettes

Vortex mixer

Procedure:

Sample Preparation:

For ¹H NMR, accurately weigh approximately 5-20 mg of 10-undecenyl acetate.
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For ¹³C NMR, a higher concentration is preferable, so accurately weigh 20-50 mg of the

sample.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

Vortex the vial to ensure the sample is fully dissolved.

Using a pipette with a cotton plug to filter any particulate matter, transfer the solution into a

5 mm NMR tube to a height of about 4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the NMR

spectrometer.

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to optimize its homogeneity and achieve the best possible

resolution.

Data Acquisition:

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters.

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be

necessary for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

Phase the resulting spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for

¹H and δ 77.16 ppm for ¹³C).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
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Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 10-undecenyl acetate using Fourier-

Transform Infrared (FTIR) spectroscopy.

Materials:

10-Undecenyl acetate sample

FTIR spectrometer

Sodium chloride (NaCl) or potassium bromide (KBr) plates

Acetone or other suitable solvent for cleaning

Lint-free wipes

Procedure:

Sample Preparation (Neat Liquid):

Ensure the NaCl or KBr plates are clean and dry. If necessary, clean them with a small

amount of dry acetone and wipe with a lint-free cloth.

Place one to two drops of the 10-undecenyl acetate sample directly onto the surface of

one of the salt plates.

Carefully place the second salt plate on top, creating a thin liquid film of the sample

between the two plates.

Background Spectrum:

Place the empty, clean salt plates in the sample holder of the FTIR spectrometer.

Acquire a background spectrum. This will be subtracted from the sample spectrum to

remove any interference from atmospheric CO₂ and water vapor.

Sample Analysis:
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Place the "sandwich" of salt plates with the sample into the sample holder of the FTIR

spectrometer.

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio.

Data Processing:

The instrument's software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the major absorption peaks in the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 10-undecenyl
acetate using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Materials:

10-Undecenyl acetate sample

Hexane or other suitable volatile solvent

GC-MS instrument with an EI source

Autosampler vials with inserts

Procedure:

Sample Preparation:

Prepare a dilute solution of 10-undecenyl acetate (e.g., 1 mg/mL) in hexane.

Transfer the solution to an autosampler vial.

Instrument Setup:
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Set the GC oven temperature program. A typical program might start at a low temperature

(e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C) to ensure good separation.

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

Use helium as the carrier gas at a constant flow rate.

Set the mass spectrometer to operate in EI mode, typically at 70 eV.

Set the mass scan range (e.g., m/z 40-300).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The GC will separate the components of the sample, and the 10-undecenyl acetate will

elute at a specific retention time and enter the mass spectrometer.

The mass spectrometer will record the mass spectra of the eluting compounds.

Data Processing:

Identify the chromatographic peak corresponding to 10-undecenyl acetate based on its

retention time.

Extract the mass spectrum for that peak.

Identify the molecular ion peak (if present) and the major fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 10-undecenyl acetate.
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General workflow for the spectroscopic analysis of 10-Undecenyl acetate.

To cite this document: BenchChem. [Spectroscopic Profile of 10-Undecenyl Acetate: A
Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b091539#spectroscopic-data-of-10-undecenyl-
acetate-nmr-ir-ms]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b091539?utm_src=pdf-body-img
https://www.benchchem.com/product/b091539?utm_src=pdf-body
https://www.benchchem.com/product/b091539#spectroscopic-data-of-10-undecenyl-acetate-nmr-ir-ms
https://www.benchchem.com/product/b091539#spectroscopic-data-of-10-undecenyl-acetate-nmr-ir-ms
https://www.benchchem.com/product/b091539#spectroscopic-data-of-10-undecenyl-acetate-nmr-ir-ms
https://www.benchchem.com/product/b091539#spectroscopic-data-of-10-undecenyl-acetate-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b091539?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091539?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

